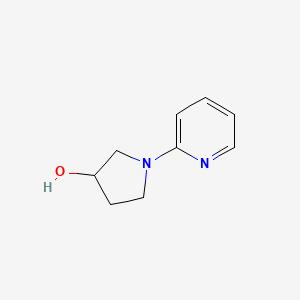

1-(Pyridin-2-yl)pyrrolidin-3-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

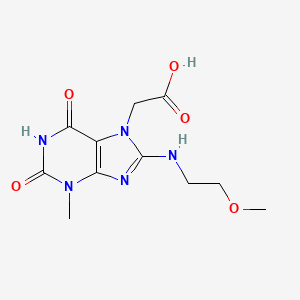

“1-(Pyridin-2-yl)pyrrolidin-3-ol” is a chemical compound with the molecular formula C10H15N3O and a molecular weight of 193.25 . It contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

The synthesis of pyrrolidin-2-yl compounds involves various strategies, including ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For example, the formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrrolidine ring and a pyridin-2-yl group . The pyrrolidine ring contributes to the stereochemistry of the molecule and increases the three-dimensional coverage due to the non-planarity of the ring .Chemical Reactions Analysis

Pyridin-2-ol, a component of “this compound”, reacts as an ambident nucleophile, providing a mixture of products arising from attack at both the oxygen and the nitrogen atoms .Scientific Research Applications

Organocatalyst in Asymmetric Michael Addition :

- A derivative of 1-(Pyridin-2-yl)pyrrolidin-3-ol, specifically 3-(pyrrolidin-2-ylmethylamino)naphthalen-2-ol, has been studied as an effective organocatalyst for asymmetric Michael addition reactions. This compound shows potential in catalyzing reactions with good to high yield and excellent enantioselectivities (Cui Yan-fang, 2008).

Study of Intramolecular Hydrogen Bonding :

- Research on a similar molecule, 1-(5-methyl-[1,3,4]thiadiazol-2-yl)-pyrrolidin-2-ol, highlighted the importance of intramolecular OH⋯N hydrogen bonding in influencing the conformational properties of these compounds (S. Laurella & M. Erben, 2016).

Synthesis and Structure of Thioanalogues :

- The synthesis and structure of thioanalogue compounds related to this compound have been reported, demonstrating the versatility of this chemical structure in synthesizing new compounds with varied properties (Marzena Wojciechowska-Nowak et al., 2011).

Chemistry of Pyrrolidine Derivatives :

- Research on pyrrolidine derivatives, including those related to this compound, has shown their application in synthesizing various compounds with potential applications in different fields like organic chemistry and pharmaceuticals (A. Khlebnikov et al., 2012).

Spectroscopic and Computational Analysis :

- A study involving a Mannich base derivative of this compound, namely 1-[(Pyridin-2-yl amino) methyl] pyrrolidine-2,5-dione, revealed insights into its structure and antioxidant activity through spectroscopic and computational analysis. This demonstrates the compound's potential in biochemical applications (M. Boobalan et al., 2014).

Molecular Docking Studies :

- Molecular docking studies of a similar compound, 1-(pyridin-2-yl amino)methyl napthalene-2-ol, have shown its potential in binding with antimicrobial agents, indicating possible applications in medicinal chemistry (P. Rajamani et al., 2019).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

Compounds with a pyrrolidine ring, such as 1-(pyridin-2-yl)pyrrolidin-3-ol, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring and its derivatives have been reported to have target selectivity .

Mode of Action

It is known that pyridin-2-ol, a component of the compound, can react as an ambident nucleophile, providing a mixture of products arising from attack at both the oxygen and the nitrogen atoms . This suggests that this compound may interact with its targets through a similar mechanism.

Biochemical Pathways

Compounds with a pyrrolidine ring are known to influence various biological activities .

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

Compounds with a pyrrolidine ring are known to have various biological activities .

Action Environment

The spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

properties

IUPAC Name |

1-pyridin-2-ylpyrrolidin-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c12-8-4-6-11(7-8)9-3-1-2-5-10-9/h1-3,5,8,12H,4,6-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAVUBKWZTRFGDS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)C2=CC=CC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-butyl-N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B2357777.png)

![2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2357784.png)

![2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2357785.png)

![exo-3-Aminomethyl-8-Boc-8-azabicyclo[3.2.1]octane](/img/structure/B2357792.png)

![methyl 2-(1-naphthamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2357793.png)

![(2E)-1-(4-aminophenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one](/img/structure/B2357795.png)

![Ethyl 2-[4-(butylamino)quinazolin-2-yl]sulfanylacetate](/img/structure/B2357799.png)

![N-[2-[3-[2-(4-ethylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2357800.png)